![molecular formula C17H12FN5O2 B2377668 N-Benzyl-7-Fluor-5-Hydroxy[1,2,3]triazolo[1,5-a]chinazolin-3-carboxamid CAS No. 1040712-63-7](/img/structure/B2377668.png)

N-Benzyl-7-Fluor-5-Hydroxy[1,2,3]triazolo[1,5-a]chinazolin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

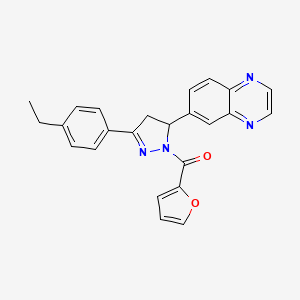

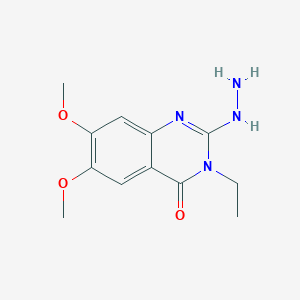

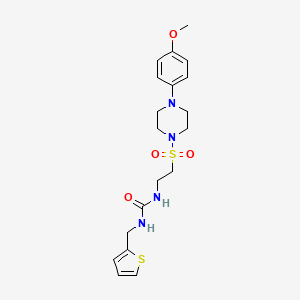

N-Benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (BFTC) is a synthetic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

Synthesis Analysis

The synthesis of BFTC and similar compounds often involves a [3 + 2] cyclization reaction . This process is typically facilitated by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . The synthesis of these compounds can also involve tandem Ugi-Huisgen reactions .

Molecular Structure Analysis

BFTC is a part of the 1,2,3-triazolo[1,5-a]quinoxalines class of compounds . These compounds often have structural changes such as the introduction of fluorine and trifluoromethyl in the seventh position, amino substituents in the fourth position, benzyl group in the fifth position, and aroyl substituents in the third position .

Chemical Reactions Analysis

The chemical reactions involving BFTC and similar compounds often involve binding assays toward the benzodiazepine and A(1) and A(2A) adenosine receptors . Only the 7-fluorosubstituted compounds and the N-benzyl derivative have shown a good affinity toward the benzodiazepine receptors .

Physical And Chemical Properties Analysis

BFTC, like other triazole compounds, is a nitrogenous heterocyclic moiety . It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Triazol- und Chinazolin-Derivate haben vielversprechende Ergebnisse in der Antitumorforschung gezeigt. Sie können an eine Vielzahl von Enzymen und Rezeptoren im biologischen System binden und zeigen vielseitige biologische Aktivitäten .

Antibakterielle Aktivität

Diese Verbindungen wurden aufgrund ihrer Fähigkeit, N–C–S-Bindungen in ihrem Skelett zu bilden, als antimikrobielle Mittel eingeführt . Sie wurden bei der Gestaltung neuer Einheiten verwendet, indem verschiedene Pharmakophore in einer Struktur substituiert wurden, was zu Verbindungen mit erhöhter antimikrobieller Aktivität führte .

Antifungal Aktivität

Triazol ist ein häufiger Bestandteil vieler Antimykotika, wie z. B. Fluconazol und Voriconazol . Das Vorhandensein der Triazolgruppe in diesen Verbindungen trägt zu ihren antimykotischen Eigenschaften bei.

Entzündungshemmende Aktivität

Triazol- und Chinazolin-Derivate haben entzündungshemmende Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.

Antivirale Aktivität

Verbindungen, die den Indol-Kern enthalten, der strukturell dem Triazol und Chinazolin ähnelt, haben eine antivirale Aktivität gegen eine breite Palette von RNA- und DNA-Viren gezeigt .

Antidiabetische Aktivität

Chinazolin-Derivate haben sich als potenzielle Antidiabetika erwiesen . Dies deutet darauf hin, dass “N-Benzyl-7-Fluor-5-Hydroxy[1,2,3]triazolo[1,5-a]chinazolin-3-carboxamid” und “N-Benzyl-7-Fluor-5-Oxo-1H-triazolo[1,5-a]chinazolin-3-carboxamid” ebenfalls ein antidiabetisches Potenzial haben könnten.

Antioxidative Aktivität

Triazol-Derivate haben eine antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass diese Verbindungen bei der Entwicklung neuer Antioxidantien eingesetzt werden könnten.

Antihypertensive Aktivität

Chinazolin-Derivate haben sich als potenzielle Antihypertensiva erwiesen . Dies deutet darauf hin, dass “this compound” und “N-Benzyl-7-Fluor-5-Oxo-1H-triazolo[1,5-a]chinazolin-3-carboxamid” ebenfalls ein antihypertensives Potenzial haben könnten.

Wirkmechanismus

The mechanism of action of BFTC and similar compounds often involves binding to various biological receptors. Triazole compounds, which are part of BFTC’s structure, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Zukünftige Richtungen

Quinazoline and quinazolinone derivatives, which include BFTC, have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXUBHKJAQBMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)

![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)